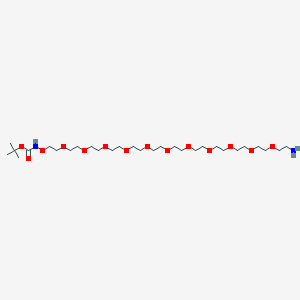
Fmoc-RR-Dab(3-Aloc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-RR-Dab(3-Aloc)-OH is a synthetic amino acid used in organic synthesis and research applications. It is a derivative of the amino acid Dab(3-Aloc)-OH, which has been modified with a Fmoc protecting group on the α-amino group. This compound is a versatile reagent that can be used in a variety of applications, including peptide synthesis, protein modification, and enzyme engineering. It has been used in a variety of research applications, including protein engineering, drug discovery, and biocatalysis.
Wissenschaftliche Forschungsanwendungen
Fmoc-RR-Dab(3-Aloc)-OH has been used in a variety of research applications, including protein engineering, drug discovery, and biocatalysis. It has been used to modify enzymes for improved catalytic efficiency and to engineer proteins for improved stability and activity. It has also been used in the synthesis of peptides and peptidomimetics for drug discovery and development.
Wirkmechanismus
Fmoc-RR-Dab(3-Aloc)-OH is a versatile reagent that can be used in a variety of applications, including peptide synthesis, protein modification, and enzyme engineering. It works by forming a covalent bond with the target molecule, which can then be used to modify the structure and activity of the molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the stability and activity of enzymes, as well as to increase the solubility of proteins. It has also been shown to increase the binding affinity of peptides and peptidomimetics for their target molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Fmoc-RR-Dab(3-Aloc)-OH in lab experiments has a number of advantages and limitations. The main advantage is that it is a versatile reagent that can be used in a variety of applications. It is also relatively easy to use and can be stored at room temperature. The main limitation is that it is relatively expensive and can be difficult to obtain.
Zukünftige Richtungen
For the use of Fmoc-RR-Dab(3-Aloc)-OH include the development of new applications in protein engineering and drug discovery. It could also be used to develop new methods for the synthesis of peptides and peptidomimetics. Additionally, it could be used to improve the stability and activity of enzymes and to increase the binding affinity of peptides and peptidomimetics for their target molecules. Finally, it could be used to develop new methods for the synthesis of peptide and peptidomimetic libraries for drug discovery.
Synthesemethoden
Fmoc-RR-Dab(3-Aloc)-OH is synthesized by the reaction of Dab(3-Aloc)-OH with Fmoc-Cl in the presence of a base, such as triethylamine or pyridine. The reaction proceeds through the formation of an iminium ion, which then undergoes a nucleophilic substitution reaction with the Fmoc-Cl. The product of the reaction is this compound.
Eigenschaften
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXIYKRKUGABN-JLTOFOAXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)








![mal-PEG(4)-[PEG(24)-OMe]3](/img/structure/B6352230.png)
